-Chloro-2-iodo-1-methyl-1H-indole (6-Cl-2-I-1-Me-indole) is a heterocyclic compound derived from the indole scaffold. While its specific synthesis methods are not widely reported in open-source literature, research articles do mention its preparation through various routes, including:
These studies primarily focus on the characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
Research suggests that 6-Cl-2-I-1-Me-indole might hold potential in various scientific research areas, but limited information is available due to the relatively recent emergence of this compound in scientific literature. Here are some potential applications mentioned in the studies:
6-Chloro-2-iodo-1-methyl-1H-indole is a halogenated indole derivative characterized by the presence of chlorine and iodine substituents. Its molecular formula is C₉H₇ClIN, with a molecular weight of approximately 291.516 g/mol. This compound features a methyl group at the nitrogen position and is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity imparted by the halogen atoms.
Indole derivatives, including 6-chloro-2-iodo-1-methyl-1H-indole, are known for their diverse biological activities. They have been investigated for:
The synthesis of 6-chloro-2-iodo-1-methyl-1H-indole can be achieved through several methods:
6-Chloro-2-iodo-1-methyl-1H-indole has various applications in:
Several compounds share structural similarities with 6-chloro-2-iodo-1-methyl-1H-indole. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Iodoindole | Iodine at position 5 | Lacks chlorine; simpler structure |
6-Bromoindole | Bromine at position 6 | Similar reactivity but different halogen |
2-Iodoindole | Iodine at position 2 | Different regioselectivity affecting reactivity |
Methylindole | Methyl group without halogens | Serves as a simpler analog for comparative studies |
The uniqueness of 6-chloro-2-iodo-1-methyl-1H-indole lies in its combination of both chlorine and iodine substituents, which may enhance its reactivity and biological profile compared to other indoles.